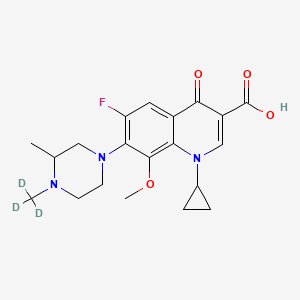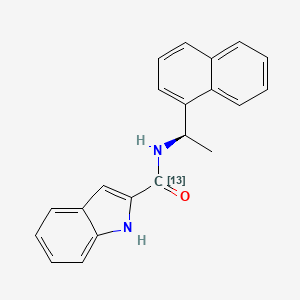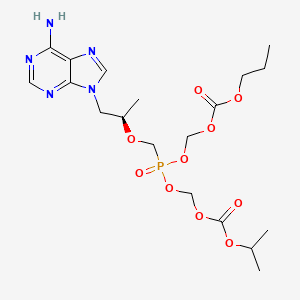
nPOC-POC Tenofovir(Mixture of Diastereomers)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
NPOC-POC Tenofovir (Mixture of Diastereomers) is a chemical compound with the molecular formula C19H30N5O10P . It has a molecular weight of 519.44 . This compound is a part of the Tenofovir API family . It is categorized as an impurity standard, and it is used in the research of antivirals and antiretrovirals, particularly for Anti-Hepatitis and Anti-HIV agents .
Aplicaciones Científicas De Investigación
HIV Treatment
nPOC-POC Tenofovir is an impurity of tenofovir, which is a HIV reverse transcriptase (HIV-1 RT) inhibitor used in antiretroviral therapy combinations .
Prodrug Formulations
It is commercially available as two prodrugs, tenofovir disoproxil fumarate (TDF) and tenofovir alafenamide (TAF), designed to increase oral bioavailability and decrease renal toxicity and bone density changes, respectively .
Nanoparticle Combination
A study explores a unique combination of Tenofovir with gold nanoparticles as a potential therapeutic approach to overcome several limitations of current antiretroviral therapy (ART) .
Mecanismo De Acción
Target of Action
The primary target of nPOC-POC Tenofovir, also known as [(((((R)-1-(6-Amino-9H-purin-9-yl)propan-2-yl)oxy)methyl)phosphoryl)bis(oxy))bis(methylene) isopropyl propyl dicarbonate, is the viral reverse transcriptase enzyme . This enzyme plays a crucial role in the life cycle of retroviruses such as HIV, making it a key target for antiretroviral drugs .
Mode of Action
nPOC-POC Tenofovir is a nucleotide analog reverse transcriptase inhibitor (NtRTI) . Once activated by bi-phosphorylation, it acts as an antiviral acyclic nucleoside phosphonate . It is a potent inhibitor of the viral reverse transcriptase, blocking the enzyme necessary for viral production in HIV-infected individuals . This inhibition results in decreased viral replication .
Biochemical Pathways
The biochemical pathway affected by nPOC-POC Tenofovir is the HIV replication cycle . By inhibiting the reverse transcriptase enzyme, the compound prevents the conversion of viral RNA into DNA, a critical step in the replication of retroviruses . This disruption in the viral life cycle prevents the proliferation of the virus within the host.
Pharmacokinetics
The pharmacokinetics of nPOC-POC Tenofovir involve its absorption, distribution, metabolism, and excretion (ADME). Tenofovir is a dianion at physiological pH and is associated with poor membrane permeability and low oral bioavailability . Tenofovir is renally eliminated via active tubular secretion as well as passive diffusion .
Result of Action
The result of nPOC-POC Tenofovir’s action is the reduction of viral load in HIV-infected individuals . By inhibiting the reverse transcriptase enzyme, it prevents the replication of the virus, leading to a decrease in the number of viral particles in the body . This helps to manage the progression of HIV infection and reduce the risk of transmission .
Action Environment
The action of nPOC-POC Tenofovir can be influenced by various environmental factors. For instance, the presence of other antiretroviral drugs can affect its efficacy due to potential drug-drug interactions . Additionally, patient-specific factors such as renal function can impact the drug’s pharmacokinetics, as tenofovir is renally eliminated . Therefore, careful monitoring and dose adjustments may be necessary in patients with renal impairment .
Propiedades
IUPAC Name |
[[(2R)-1-(6-aminopurin-9-yl)propan-2-yl]oxymethyl-(propan-2-yloxycarbonyloxymethoxy)phosphoryl]oxymethyl propyl carbonate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30N5O10P/c1-5-6-28-18(25)29-10-32-35(27,33-11-30-19(26)34-13(2)3)12-31-14(4)7-24-9-23-15-16(20)21-8-22-17(15)24/h8-9,13-14H,5-7,10-12H2,1-4H3,(H2,20,21,22)/t14-,35?/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSHYLBFEGOTZGO-OAMPWVDCSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC(=O)OCOP(=O)(COC(C)CN1C=NC2=C(N=CN=C21)N)OCOC(=O)OC(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCOC(=O)OCOP(=O)(CO[C@H](C)CN1C=NC2=C(N=CN=C21)N)OCOC(=O)OC(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30N5O10P |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80858329 |
Source


|
| Record name | ({[(Propan-2-yl)oxy]carbonyl}oxy)methyl [(propoxycarbonyl)oxy]methyl ({[(2R)-1-(6-amino-9H-purin-9-yl)propan-2-yl]oxy}methyl)phosphonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80858329 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
519.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[[(2R)-1-(6-Aminopurin-9-yl)propan-2-yl]oxymethyl-(propan-2-yloxycarbonyloxymethoxy)phosphoryl]oxymethyl propyl carbonate | |
CAS RN |
1217542-13-6 |
Source


|
| Record name | ({[(Propan-2-yl)oxy]carbonyl}oxy)methyl [(propoxycarbonyl)oxy]methyl ({[(2R)-1-(6-amino-9H-purin-9-yl)propan-2-yl]oxy}methyl)phosphonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80858329 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

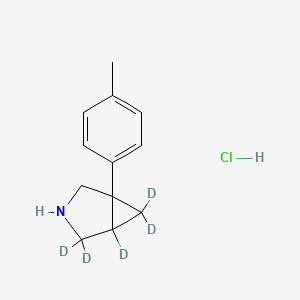

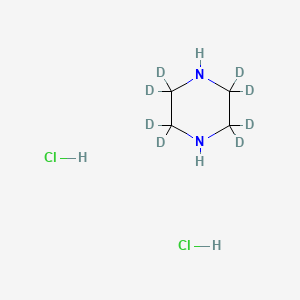
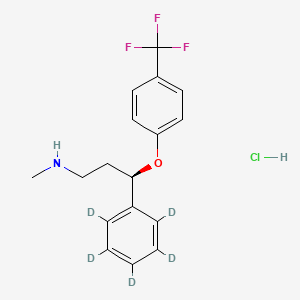

![4-[2-[5,5-dimethyl-8-[2,3,5,6-tetradeuterio-4-(trideuteriomethyl)phenyl]-6H-naphthalen-2-yl]ethynyl]benzoic acid](/img/structure/B565249.png)
